molecular formula C19H17N3O5 B2477510 N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide CAS No. 1421508-11-3

N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2477510
CAS No.: 1421508-11-3
M. Wt: 367.361
InChI Key: GFLARXOXOKSDGW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-acetylphenylamine, 2,5-dimethylfuran-3-carboxylic acid, and oxazole-4-carboxylic acid. The synthetic route may involve the following steps:

    Amidation Reaction: The 3-acetylphenylamine reacts with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

    Cyclization: The amide intermediate undergoes cyclization with oxazole-4-carboxylic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It could exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of oxazole are often explored for their potential therapeutic applications. This compound may be studied for its efficacy as a drug candidate.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)thiazole-4-carboxamide: A similar compound with a thiazole ring instead of an oxazole ring.

    N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)imidazole-4-carboxamide: A similar compound with an imidazole ring.

Uniqueness

N-(3-acetylphenyl)-2-(2,5-dimethylfuran-3-carboxamido)oxazole-4-carboxamide is unique due to the presence of both the oxazole and furan rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-10-7-15(12(3)27-10)17(24)22-19-21-16(9-26-19)18(25)20-14-6-4-5-13(8-14)11(2)23/h4-9H,1-3H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLARXOXOKSDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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